1,2,3,4-Tetrabromobutane
Overview
Description
1,2,3,4-Tetrabromobutane is an organic compound with the molecular formula C₄H₆Br₄. It is a brominated derivative of butane, characterized by the presence of four bromine atoms attached to the carbon backbone. This compound is known for its significant applications in various fields, including chemistry and industry .
Preparation Methods
1,2,3,4-Tetrabromobutane can be synthesized through the addition reaction of butadiene with bromine in the presence of chloroform as a solvent . The reaction conditions typically involve controlled temperatures and the gradual addition of bromine to ensure complete bromination. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrabromobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl groups or other nucleophiles.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even butane, depending on the reducing agents and conditions used.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or other unsaturated compounds
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and strong bases for elimination reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1,2,3,4-Tetrabromobutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds and as a building block for more complex molecules.
Biology: Research studies may utilize this compound to investigate the effects of brominated organic compounds on biological systems.
Medicine: While not directly used as a drug, it can serve as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetrabromobutane exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound’s brominated nature may interact with cellular components, although detailed pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
1,2,3,4-Tetrabromobutane can be compared with other brominated butanes, such as 1,2-dibromobutane and 1,4-dibromobutane. The key differences lie in the number and positions of bromine atoms, which influence their reactivity and applications. For instance:
1,2-Dibromobutane: Contains two bromine atoms at positions 1 and 2. It is less brominated and may have different reactivity patterns.
1,4-Dibromobutane: Contains two bromine atoms at positions 1 and 4. .
This compound’s uniqueness lies in its higher degree of bromination, making it more reactive in certain chemical processes and suitable for specific industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrabromobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883686 | |
Record name | Butane, 1,2,3,4-tetrabromo- | |
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Molecular Weight |
373.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3,4-Tetrabromobutane | |
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Vapor Pressure |
0.00672 [mmHg] | |
Record name | 1,2,3,4-Tetrabromobutane | |
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CAS No. |
1529-68-6 | |
Record name | 1,2,3,4-Tetrabromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-68-6 | |
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Record name | 1,2,3,4-Tetrabromobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529686 | |
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Record name | Tetrabromobutane | |
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Record name | Butane, 1,2,3,4-tetrabromo- | |
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Record name | Butane, 1,2,3,4-tetrabromo- | |
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Record name | 1,2,3,4-tetrabromobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.747 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,3,4-Tetrabromobutane in studying the thermal decomposition of polymers?
A1: [] this compound (TBB) is used as a model compound to investigate the flame-retardant properties of bromine-containing compounds in poly(ethylene terephthalate) (PET) fabrics. While TBB doesn't significantly alter the thermal decomposition temperature of PET [], analysis reveals that bromine from TBB is incorporated into the decomposition products. This suggests that vinyl groups, formed during PET degradation, react with hydrogen bromide released from TBB, leading to brominated products. This provides insights into how bromine-containing compounds can enhance the flame retardancy of polymers.
Q2: Can you describe the dissolution of gold in dilute nitric acid and the role of metal chlorides?
A2: [] While gold is typically resistant to nitric acid, research has shown that it can be dissolved in dilute nitric acid (0.1-2 mol dm-3) when combined with specific metal chlorides. This enhanced oxidizing ability is attributed to the formation of highly reactive nitryl (NO2+) ions in the presence of concentrated salts. The effectiveness of chloride salts in promoting gold dissolution follows the order: Et4N+ << Na+ < Li+ < Ca2+ < Mg2+. The dissolution rate of gold increases with increasing temperature and concentration of the metal chloride salts [].
Q3: How does this compound help understand the oxidation mechanism of dilute nitric acid?
A3: [] While not directly involved in the gold dissolution study, the research paper highlights the use of this compound in a separate experiment demonstrating the oxidizing power of dilute nitric acid. Researchers successfully brominated trans-1,4-dibromo-2-butene to this compound using dilute nitric acid (2.0 mol dm-3) containing lithium bromide and lithium chloride. This reaction, along with others described in the paper, provides evidence that dilute nitric acid can effectively oxidize bromide ions to bromine in the presence of concentrated salts, further supporting the proposed mechanism for enhanced gold dissolution.
Q4: Are there any known toxicological concerns associated with this compound?
A4: [] While this specific paper focuses on the chemical reactions and material properties of this compound, a separate study [] investigated its potential mutagenic and adverse reproductive effects in rats. This highlights the importance of considering the broader toxicological profile of chemical compounds, even when the primary research focus is on their physicochemical properties.
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